4-((4-Methoxybenzyl)oxy)-2-methylene-4-oxobutanoic acid

Fatty acid synthase inhibition Antitumor agent synthesis Gamma-lactone formation

Researchers requiring orthogonal C4 protection in itaconate-based synthesis often face limited options that survive tandem aldol-lactonization. PMB Itaconate solves this with a traceless protecting group cleavable under acidic (TFA) or oxidative (DDQ) conditions without perturbing the methylene moiety. - Enables one-pot α-methylene-γ-lactone formation at -78 °C dianion protocol. - pH-dependent lipophilicity (LogD 0.62 at pH 5.5 vs. -1.05 at pH 7.4) permits clean phase-switching extraction, minimizing chromatography. - Crystalline solid (mp 82 °C) with a strong UV chromophore (λmax ~270-280 nm) simplifies HPLC monitoring. - Supplied as ≥95% purity; store at 2-8 °C.

Molecular Formula C13H14O5
Molecular Weight 250.25 g/mol
CAS No. 60427-77-2
Cat. No. B1363514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-Methoxybenzyl)oxy)-2-methylene-4-oxobutanoic acid
CAS60427-77-2
Molecular FormulaC13H14O5
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)COC(=O)CC(=C)C(=O)O
InChIInChI=1S/C13H14O5/c1-9(13(15)16)7-12(14)18-8-10-3-5-11(17-2)6-4-10/h3-6H,1,7-8H2,2H3,(H,15,16)
InChIKeyRUWJSSDMIGOBCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((4-Methoxybenzyl)oxy)-2-methylene-4-oxobutanoic acid: Chemical Class and Procurement Identifiers


4-((4-Methoxybenzyl)oxy)-2-methylene-4-oxobutanoic acid, systematically named 4-[(4-methoxyphenyl)methoxy]-2-methylidene-4-oxobutanoic acid and also referred to as p-methoxybenzyl itaconate or 2-methylene-succinic acid 4-(4-methoxy-benzyl) ester, is a monoester derivative of itaconic acid (methylenesuccinic acid) . It belongs to the class of substituted itaconate esters, characterized by a 4-methoxybenzyl (PMB) protecting group appended at the C4 carboxyl position. The compound has a molecular formula of C13H14O5, a molecular weight of 250.25 g/mol, and is typically supplied as a crystalline solid with a reported melting point of approximately 82 °C . Its structural features confer orthogonal reactivity that is exploited in multi-step organic synthesis, particularly as a protected intermediate in the preparation of bioactive gamma-lactones and fatty acid synthase inhibitors [1].

Why Itaconate Ester Substitution Risks Synthetic Failure


The C4 ester substituent on the itaconate scaffold dictates both the reactivity of the methylene unit and the conditions required for ultimate deprotection. Simple alkyl esters such as dimethyl itaconate or diethyl itaconate lack a selectively removable protecting group, rendering them unsuitable for synthetic routes that require orthogonal liberation of the C4 carboxylate under mild, non-hydrolytic conditions [1]. In contrast, the 4-methoxybenzyl (PMB) ester embodied in 4-((4-methoxybenzyl)oxy)-2-methylene-4-oxobutanoic acid functions as a traceless protecting group that can be cleaved oxidatively (e.g., DDQ) or under acidic conditions (e.g., TFA) without perturbing the methylene moiety or other sensitive functionality introduced during downstream transformations [2]. Attempting to replace this compound with a benzyl ester (lacking the electron-donating methoxy substituent) would significantly alter the oxidative cleavage kinetics, while substitution with a tert-butyl ester introduces orthogonal acid lability that is incompatible with strongly acidic aldol workup procedures. The quantitative consequences of these differentiation points are detailed below.

Quantitative Differentiation vs. Comparator Itaconate Esters


Enabling C75 FAS Inhibitor Synthesis via PMB Itaconate

In the landmark de novo synthesis of the fatty acid synthase inhibitor C75 (3-carboxy-4-octyl-2-methylenebutyrolactone), p-methoxybenzyl itaconate served as the sole starting scaffold. Deprotonation at low temperature generates a dianion that undergoes aldol condensation with nonanal, followed by strongly acidic workup (6N H2SO4) to effect lactonization and simultaneous PMB ester cleavage, yielding the target γ-lactone directly [1]. The PMB ester is uniquely suited because it survives the strongly basic dianion formation conditions yet is cleaved during the acidic workup, avoiding a separate deprotection step. In contrast, dimethyl itaconate would be inert to acid cleavage and would require a saponification step that could open the lactone ring. Benzyl itaconate, lacking the p-methoxy group, would exhibit slower oxidative cleavage if DDQ deprotection were employed, reducing overall synthetic efficiency.

Fatty acid synthase inhibition Antitumor agent synthesis Gamma-lactone formation

Predicted LogP and LogD Impact on Extraction Workflows

The predicted partition coefficient (ACD/LogP) of 4-((4-methoxybenzyl)oxy)-2-methylene-4-oxobutanoic acid is 2.53, while the LogD at pH 7.4 is -1.05 . This pronounced pH-dependent lipophilicity (ΔlogD > 3.5 between pH 5.5 and 7.4) arises from the free carboxylic acid group and enables efficient extractive workup: at low pH the compound partitions into organic solvent, while at physiological pH it is predominantly aqueous. For comparison, dimethyl itaconate has a predicted LogP of approximately 0.24 and lacks a free carboxyl, remaining neutral across the pH range . This means dimethyl itaconate cannot be selectively extracted by pH adjustment, complicating purification. The target compound's high organic/aqueous partition ratio under acidic conditions facilitates clean separation from water-soluble byproducts, a practical advantage in multi-step synthesis.

Lipophilicity Extraction efficiency Chromatographic purification

Predicted pKa and Selective Deprotonation in Dianion Chemistry

The predicted acid dissociation constant (pKa) of the carboxylic acid group in 4-((4-methoxybenzyl)oxy)-2-methylene-4-oxobutanoic acid is 3.81 ± 0.11 . This acidity is stronger than that of a typical aliphatic carboxylic acid (pKa ~4.8) due to the electron-withdrawing effect of the α,β-unsaturated ester system. In the C75 synthesis, deprotonation with lithium diisopropylamide (LDA) at -78°C generates a stabilized dianion that undergoes aldol reaction with aldehydes [1]. For comparison, mono-methyl itaconate has a predicted pKa of approximately 4.29 . The lower pKa of the PMB ester translates to more complete deprotonation under kinetically controlled low-temperature conditions, potentially improving the yield of the aldol adduct. While a direct head-to-head comparison of dianion formation efficiency is not available, the pKa difference of ~0.5 log units corresponds to a ~3-fold greater acidity for the target compound.

Acidity constant Enolate formation Aldol reaction

Crystalline Handling and Storage Advantages

The target compound is a crystalline solid with a reported melting point of 82 °C . This is in contrast to dimethyl itaconate, which is a liquid at ambient temperature (melting point approximately -20 °C) and diethyl itaconate, also a liquid [1]. For research procurement, crystalline solids offer distinct advantages in handling, weighing accuracy, and long-term storage stability compared to liquids, which are prone to evaporation, oxidation, and container leakage. The moderate melting point also facilitates purification by recrystallization, whereas liquid diesters typically require distillation. The solid-state form is directly linked to the presence of the 4-methoxybenzyl substituent, which increases molecular weight and promotes crystal packing interactions not available to lower alkyl esters.

Solid-state properties Storage stability Weighing accuracy

High-Value Application Scenarios


Synthesis of α-Methylene-γ-Lactone Bioactive Molecules

The compound is the preferred starting material for constructing α-methylene-γ-lactone frameworks via tandem aldol-lactonization sequences. Its PMB ester undergoes dianion formation at -78 °C, aldol addition to aldehydes, and in situ acid-mediated deprotection/lactonization to yield the bioactive lactone core in a single operational step [1]. This convergent approach avoids separate protection/deprotection sequences and is validated in the synthesis of the FAS inhibitor C75. Research groups developing new α-methylene-γ-lactone-based therapeutics (anticancer, anti-inflammatory, antimicrobial) should prioritize this compound over dialkyl itaconates.

Orthogonal Carboxyl Protection Strategy

In complex molecule synthesis where the C1 carboxylate must be differentiated from the C4 carboxylate, 4-((4-methoxybenzyl)oxy)-2-methylene-4-oxobutanoic acid provides a built-in orthogonal protection scheme. The free C1 acid can be functionalized (e.g., amide bond formation) while the C4 PMB ester remains intact, or the PMB group can be selectively cleaved oxidatively (DDQ) or under acidic conditions without affecting base-labile C1 derivatives [2]. This orthogonal reactivity is not achievable with symmetric diesters such as dimethyl or diethyl itaconate, where both carboxyl groups exhibit identical reactivity.

pH-Switchable Extraction for Purification

For scale-up or process chemistry workflows, the compound's pH-dependent lipophilicity (LogD 0.62 at pH 5.5 vs. -1.05 at pH 7.4) enables clean phase-switching extraction protocols . After an acidic reaction quench, the protonated form partitions into organic solvent (e.g., ethyl acetate), while aqueous-soluble salts and byproducts are removed in the aqueous layer. Subsequent back-extraction into aqueous base and re-acidification provides a highly purified intermediate without chromatography, reducing purification costs and improving throughput.

Reference Standard for Analytical Method Development

The crystalline nature and well-defined melting point (82 °C) of this compound make it suitable as a reference standard for HPLC or GC method development in itaconate-related research programs . Its distinct UV chromophore (4-methoxybenzyl group, λmax ~270–280 nm) provides a strong and specific signal for detection, whereas simple alkyl itaconate esters lack strong UV absorbance above 220 nm. This facilitates accurate quantification in reaction monitoring and impurity profiling.

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